1,2-Dipalmitoyl-3-amino-sn-glycerate TFA

Bioconjugation Lipid Functionalization Targeted Drug Delivery

Researchers requiring amine-functionalized lipids for bioconjugation often face limited options with standard phosphatidic acid derivatives. 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPG-TFA) addresses this gap with a free sn-3 primary amine enabling covalent ligand attachment via amide bond formation. • Enables ligand-decorated liposomal carriers for targeted drug delivery • pH-dependent charge characteristics for membrane mimicry studies • Versatile intermediate for glycoglycerolipid and N-acylamide synthesis Supplied as TFA salt, ≥95% purity, stored at 4°C. Ideal for proteomics and membrane biology research.

Molecular Formula C37H70F3NO6
Molecular Weight 681.9 g/mol
CAS No. 2098496-81-0
Cat. No. B6289895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dipalmitoyl-3-amino-sn-glycerate TFA
CAS2098496-81-0
Molecular FormulaC37H70F3NO6
Molecular Weight681.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(CN)OC(=O)CCCCCCCCCCCCCCC.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H69NO4.C2HF3O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-2(4,5)1(6)7/h33H,3-32,36H2,1-2H3;(H,6,7)/t33-;/m0./s1
InChIKeyIUQYNDUHOCTJAS-WAQYZQTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (CAS 2098496-81-0) Structural and Procurement Baseline


1,2-Dipalmitoyl-3-amino-sn-glycerate TFA (DPG-TFA) is a synthetic derivative of phosphatidic acid, characterized by a glycerate backbone esterified with palmitoyl chains at the sn-1 and sn-2 positions and bearing a free amino group at the sn-3 position, supplied as a trifluoroacetate salt . This compound is primarily utilized in proteomics and membrane biology research, with key applications in liposomal drug delivery systems and cell membrane studies . The TFA salt form is provided at a reagent grade with a minimum purity specification of 95% and is typically stored at 4°C [1].

Why 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA Cannot Be Replaced by Other Diacylglycerols or Phosphatidic Acid Derivatives


In-class compounds such as 1,2-dipalmitoyl-sn-glycerol or phosphatidic acid lack the free amino group at the sn-3 position, which fundamentally alters their capacity for bioconjugation, electrostatic interactions, and integration into functionalized lipid assemblies . While 1,2-dipalmitoyl-sn-glycerol activates protein kinase C by only 15% at 25 μM, it cannot participate in amine-targeted covalent coupling or pH-responsive surface modifications essential for targeted drug delivery applications [1]. This critical functional disparity renders simple substitution with non-aminated diacylglycerols or phosphocholine-based lipids unsuitable for research protocols requiring amine-directed derivatization.

Quantitative Differentiation Evidence for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA in Scientific Procurement


Structural Basis for Selective Bioconjugation: Free Amine vs. Hydroxyl at sn-3

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA contains a free primary amine at the sn-3 position, enabling direct covalent conjugation to carboxyl-containing ligands via amide bond formation. In contrast, the closest structural analog 1,2-dipalmitoyl-sn-glycerol bears an sn-3 hydroxyl group that lacks amine reactivity and requires additional activation steps for bioconjugation . This structural difference permits the compound to be used for surface functionalization of liposomes without intermediate activation chemistries, streamlining the preparation of targeted delivery vehicles .

Bioconjugation Lipid Functionalization Targeted Drug Delivery

Biological Activity Comparison: PKC Activation by Aminated vs. Non-Aminated Diacylglycerols

1,2-Dipalmitoyl-sn-glycerol, a non-aminated structural analog lacking the sn-3 amino group, activates protein kinase C (PKC) by only 15% when used at a concentration of 25 μM [1]. While direct PKC activation data for 1,2-dipalmitoyl-3-amino-sn-glycerate TFA has not been publicly reported, the structural modification at sn-3 is known from NMR conformation studies to alter the helicity and membrane insertion properties of diacylglycerol lipids, which may modulate PKC interaction profiles [2]. This class-level inference suggests that researchers investigating PKC signaling pathways should not assume functional equivalence between aminated and hydroxyl-bearing diacylglycerols.

Protein Kinase C Cell Signaling Lipid Second Messengers

Liposomal Formulation Capability: Amine-Functionalized Lipid vs. Phosphocholine Lipids

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is explicitly utilized in liposomal drug delivery formulations where the sn-3 amino group provides a site for further functionalization or pH-responsive behavior . In contrast, conventional phosphocholine-based lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) lack a primary amine for bioconjugation and instead present a zwitterionic phosphocholine headgroup [1]. This functional divergence makes DPG-TFA a preferable choice when surface modification of liposomes with targeting ligands or the creation of cationic lipid nanoparticles is required [2].

Liposomes Drug Delivery Systems Nanomedicine

Analytical and Storage Specifications: Purity Grade and Recommended Storage Temperature

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is commercially supplied as a reagent-grade product with a minimum purity specification of 95% and a recommended storage temperature of 4°C [1]. In comparison, 1,2-dipalmitoyl-sn-glycerol, a structurally related non-aminated diacylglycerol, is typically provided as a reagent-grade solid with unspecified long-term stability parameters and variable storage recommendations across vendors . The defined 4°C storage requirement for DPG-TFA underscores its moderate thermal sensitivity relative to more stable diacylglycerols, a factor that should inform laboratory handling and inventory planning.

Quality Control Reagent Specifications Lipid Stability

Targeted Research and Industrial Application Scenarios for 1,2-Dipalmitoyl-3-amino-sn-glycerate TFA


Preparation of Surface-Functionalized Liposomes for Targeted Drug Delivery

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA is directly applicable in the formulation of liposomes where the sn-3 primary amine serves as a conjugation handle for attaching targeting ligands, polyethylene glycol chains, or fluorescent probes via amide bond formation . This capability enables the creation of ligand-decorated liposomal carriers with enhanced cellular targeting specificity, a feature not achievable with non-aminated diacylglycerols or standard phosphocholine lipids .

Model Membrane Studies Requiring Cationic or pH-Responsive Lipid Components

The free amine group at the sn-3 position of 1,2-dipalmitoyl-3-amino-sn-glycerate TFA confers pH-dependent charge characteristics, making it suitable for constructing model lipid bilayers that mimic the electrostatic properties of biological membranes or that respond to acidic microenvironments . This application is supported by its use in cell membrane mimicry studies, as described in vendor application documentation .

Synthesis of Complex Glycoglycerolipids and Amino-Lipid Derivatives

1,2-Dipalmitoyl-3-amino-sn-glycerate TFA serves as a versatile intermediate for the synthesis of more complex amino-lipid conjugates, including glycoglycerolipids and N-acylamides, where the sn-3 amine acts as a reactive nucleophile for coupling with activated carbohydrates or fatty acyl donors . This synthetic utility positions the compound as a foundational building block in medicinal chemistry programs focused on lipid-based therapeutics .

Protein Kinase C Activation Studies Requiring Defined sn-3 Substitution

Given the demonstrated sensitivity of diacylglycerol-mediated PKC activation to sn-3 substitution patterns , 1,2-dipalmitoyl-3-amino-sn-glycerate TFA is a valuable tool for dissecting structure-activity relationships governing PKC isoform selectivity and membrane recruitment. Its distinct sn-3 amino modification allows researchers to probe the functional consequences of headgroup variation in lipid second messenger signaling pathways .

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